Superior Oral Bioavailability vs. SB-399885
In a direct head-to-head comparison, SB-357134 demonstrated significantly higher oral bioavailability than the structurally related 5-HT6 antagonist SB-399885. The quantified difference in bioavailability translates to a lower effective dose for in vivo studies, reducing compound consumption and potentially minimizing off-target effects at higher doses [1].
| Evidence Dimension | Oral bioavailability (%) |
|---|---|
| Target Compound Data | 65% |
| Comparator Or Baseline | SB-399885: 52% |
| Quantified Difference | 13 percentage points (25% relative increase) |
| Conditions | Rat model, reported in Perez-Garcia et al., 2005 |
Why This Matters
Higher oral bioavailability (65% vs 52%) means that a larger fraction of the administered dose reaches systemic circulation, potentially allowing for lower dosing, reduced costs, and more robust in vivo target engagement.
- [1] Perez-García G, Gonzalez-Espinosa C, Meneses A. Oral administration of the 5-HT6 receptor antagonists SB-357134 and SB-399885 improves memory formation in an autoshaping learning task. Pharmacol Biochem Behav. 2005 Jul;81(3):673-82. View Source
